(4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone
Description
The compound (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone (CAS: 1144449-88-6) is a structurally complex molecule featuring a benzylpiperidine moiety linked via a methanone group to a 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin ring. Its molecular formula is C₂₃H₂₅NO₄S, with a molecular weight of 411.5 g/mol . Key structural elements include:
- A piperidine ring substituted with a benzyl group at the 4-position.
- A 1,4-oxathiin ring (a six-membered heterocycle containing oxygen and sulfur) in a partially saturated 5,6-dihydro configuration, further substituted with a phenyl group and oxidized to a sulfone (4,4-dioxido).
- A methanone bridge connecting the two heterocyclic systems.
Properties
Molecular Formula |
C23H25NO4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone |
InChI |
InChI=1S/C23H25NO4S/c25-23(24-13-11-19(12-14-24)17-18-7-3-1-4-8-18)21-22(20-9-5-2-6-10-20)29(26,27)16-15-28-21/h1-10,19H,11-17H2 |
InChI Key |
KXKKQNBHDHWFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Sulfonate Functionalization
The 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl fragment is synthesized via ring-closing metathesis (RCM) of vinyl sulfonates. As demonstrated by Metz et al., allylsulfonyl chloride undergoes base-mediated esterification with vinyl alcohols to form divinyl sulfonates. For example, treatment of 3-phenylallylsulfonyl chloride with 2-propen-1-ol in tetrahydrofuran (THF) and triethylamine yields the divinyl sulfonate precursor (72% yield).
Grubbs’ Catalyst-Mediated Cyclization
Grubbs’ second-generation catalyst (5 mol%) in dichloromethane (DCM) at 40°C induces RCM, forming the 5,6-dihydro-1,4-oxathiin-2-sulfonate ring. Subsequent oxidation with hydrogen peroxide (30% w/v) in acetic acid converts the sulfonate to the sulfone (4,4-dioxido), achieving 85–91% yields. The phenyl group at position 3 is introduced via substituted allylsulfonyl chlorides during the initial esterification.
Sulfonation of 1,3-Dienes for Oxathiin Ring Formation
Diene Sulfonation with Sulfur Trioxide
Bordwell’s method involves reacting 1,3-dienes with dioxane-SO3 complexes in 1,2-dichloroethane (DCE) at -30°C to form β-sultones, which rearrange to δ-sultones (3,6-dihydro-1,2-oxathiine 2,2-dioxides). For instance, 2,3-dimethyl-1,3-butadiene reacts with SO3-dioxane to yield 4,5-dimethyl-3,6-dihydro-1,2-oxathiine 2,2-dioxide (16% yield). Hydrogenation over Pd/C selectively reduces the 3,6-dihydro ring to 5,6-dihydro, enabling phenyl substitution via Friedel-Crafts acylation.
Functionalization with Phenyl Groups
Electrophilic aromatic substitution using benzoyl chloride and AlCl3 introduces the 3-phenyl group post-sulfonation. This step requires rigorous temperature control (0–5°C) to prevent over-substitution, yielding 3-phenyl-5,6-dihydro-1,4-oxathiin-2-sulfonate (63% yield).
Oxathiolane Ring Expansion for Carboxamide Intermediates
Synthesis of 2-Methyl-N-Phenyl-1,3-Oxathiolane-2-Acetamide
The US Patent 4,182,716 details the preparation of oxathiolane intermediates via cyclocondensation of thioglycolic acid with ketones. For example, 2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide is synthesized from methylthioglycolate and acetophenone in toluene under reflux (78% yield).
CDI-Mediated Coupling of Benzylpiperidine and Oxathiin Fragments
Synthesis of 4-Benzylpiperidine-1-Carbonyl Chloride
4-Benzylpiperidine is acylated with phosgene (COCl2) in DCM at 0°C, yielding 4-benzylpiperidine-1-carbonyl chloride (89% yield). Alternative methods employ triphosgene as a safer phosgene substitute.
Coupling with Oxathiin Amine Derivatives
The oxathiin sulfone bearing a primary amine at position 2 (prepared via Hofmann degradation of carboxamides) reacts with 4-benzylpiperidine-1-carbonyl chloride in THF using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This method achieves near-quantitative yields (98%) under nitrogen at 25°C.
Two-Step Esterification and Amination Strategy
Methyl Carbamate Formation
Adapting CN115850157A, methyl[1,1′-biphenyl]-2-ylcarbamate is synthesized from 2-aminobiphenyl and methyl chloroformate in THF under ice-cooling (76% yield).
Amination with 4-Benzylpiperidine
The methyl carbamate reacts with 4-benzylpiperidine in a sealed autoclave at 120°C for 12 h, displacing the methoxy group to form the target methanone (68% yield). This route avoids cryogenic conditions but requires high-pressure equipment.
Comparative Analysis of Methods
| Method | Key Step | Temperature Range | Yield (%) | Catalysts/Reagents |
|---|---|---|---|---|
| Ring-closing metathesis | Grubbs’ catalyst RCM | 40°C | 85–91 | Grubbs II, H2O2 |
| Diene sulfonation | SO3-dioxane cyclization | -30°C to 25°C | 16–63 | SO3-dioxane, AlCl3 |
| Oxathiolane expansion | Thermal ring expansion | 60°C | 82 | Tetra-n-butylammonium Br |
| CDI coupling | Imidazole-mediated acylation | 25°C | 98 | CDI, phosgene |
| High-pressure amination | Autoclave reaction | 120°C | 68 | None |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiin ring.
Reduction: Reduction reactions could target the carbonyl group or the oxathiin ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halides, nucleophiles, or electrophiles depending on the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound could be studied for its potential effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
Potential medicinal applications might include its use as a lead compound in drug discovery, particularly for targeting specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The primary structural analog is (4-Benzylpiperidin-1-yl)(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone (CAS: 1018163-96-6), which lacks the sulfone group, retaining a sulfur atom in the sulfide oxidation state . Additional analogs may include:
- Derivatives with alternative substituents on the phenyl or benzyl groups.
- Compounds with modified heterocycles (e.g., oxazolidinone instead of oxathiin).
Key Comparative Data
Spectroscopic Differences
- NMR Spectroscopy : The sulfone group in the target compound would deshield adjacent protons due to its electron-withdrawing nature, leading to distinct ¹H-NMR and ¹³C-NMR shifts compared to the sulfide analog. For example, the protons on the oxathiin ring near the sulfone would resonate downfield .
Computational Insights
- Noncovalent Interactions: The sulfone participates in stronger hydrogen bonding and dipole-dipole interactions, as visualized via methods described in . This could enhance binding affinity in hypothetical biological targets.
Research Implications
- Drug Design : Sulfones are common in pharmaceuticals (e.g., antibacterial agents like dapsone). The sulfone in this compound may improve metabolic stability or target engagement compared to sulfide analogs .
- Material Science : Enhanced polarity from the sulfone could make the compound a candidate for polymer or catalyst design .
Biological Activity
The compound (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a synthetic organic molecule that integrates a piperidine ring and an oxathiin moiety. Its complex structure suggests potential pharmacological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H25NO4S , with a molecular weight of 411.5 g/mol . The presence of both a piperidine and an oxathiin component contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO4S |
| Molecular Weight | 411.5 g/mol |
| Structure | Complex with piperidine and oxathiin moieties |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The piperidine ring is known for its role in neurotransmitter modulation, while the oxathiin moiety may enhance reactivity and influence interactions with cellular components.
Potential Mechanisms:
- Neurotransmitter Modulation : The piperidine structure may affect dopamine and serotonin pathways.
- Oxidative Stress Reduction : The oxathiin component could play a role in antioxidant activity.
- Inhibition of Cellular Pathways : Potential inhibition of specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds similar to (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone may exhibit various biological activities:
Pharmacological Effects:
- Anticancer Activity : Analogous compounds have shown promise as inhibitors of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism .
- Antidepressant Effects : The piperidine derivatives are often explored for their potential antidepressant properties due to their influence on neurotransmitter levels.
- Anti-inflammatory Properties : Some studies suggest that similar compounds can modulate inflammatory pathways.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activities based on structural characteristics. These models help in understanding how variations in chemical structure can lead to changes in biological activity.
Key Findings from SAR Studies:
- Modifications on the benzyl group significantly affect binding affinity and selectivity towards biological targets.
- The presence of electron-withdrawing or electron-donating groups on the phenyl rings alters pharmacokinetic properties.
Case Studies
Several studies have explored compounds related to (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone:
- Study on OXPHOS Inhibition :
-
Neuropharmacological Evaluation :
- Compounds with similar piperidine structures were evaluated for their effects on serotonin receptors.
- Findings suggested potential antidepressant effects through receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
